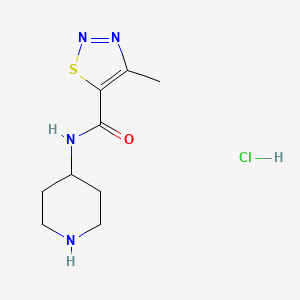![molecular formula C10H10ClN3 B1482190 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-72-4](/img/structure/B1482190.png)
7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, also known as CMMP, is a small molecule that has been studied for its potential applications in a variety of scientific research fields. CMMP is an organic compound that belongs to the family of imidazopyrazoles, a group of heterocyclic compounds that contain both nitrogen and sulfur atoms in their structure. CMMP has been shown to possess a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal properties. In addition, CMMP has been studied for its potential use in the development of drugs for the treatment of cancer, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
- The compound has been utilized as an intermediate in the synthesis of novel benzimidazole-pyrazoline hybrid molecules, showing significant anti-diabetic potential through α-glucosidase inhibition activity, indicating its potential for the development of new antidiabetic drugs (Ibraheem et al., 2020).
- Synthesis and crystal structure analysis of similar compounds highlight the compound's relevance in structural chemistry for developing new materials with potential applications in drug development and materials science (Li et al., 2009).
Antimicrobial and Anticancer Properties
- Research into pyrazole-imidazole-triazole hybrids demonstrates antimicrobial activity, with some compounds exhibiting potency against fungal strains, indicating the potential of derivatives for treating infectious diseases (Punia et al., 2021).
- The synthesis of pyrazoline derivatives containing imidazo[1,2-a]pyridines moiety and their demonstrated antimicrobial activity suggests the compound's utility in developing new antimicrobial agents (Shah et al., 2008).
Molecular Docking and Luminescence Properties
- Studies involving molecular docking and synthesis of compounds for anticancer and antimicrobial applications indicate the compound's role in the development of new therapeutics (Katariya et al., 2021).
- The synthesis and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands containing Ag–Ag and Ag–π interactions show the compound's potential in materials science and sensor technology (Zhou et al., 2008).
Propiedades
IUPAC Name |
7-(chloromethyl)-6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-3-4-13-5-6-14-10(13)9(7-11)8(2)12-14/h1,5-6H,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACTURXNCLAHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482128.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482129.png)